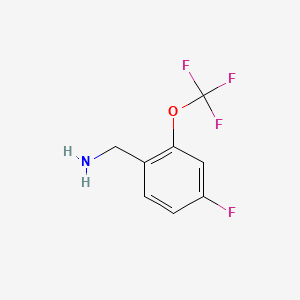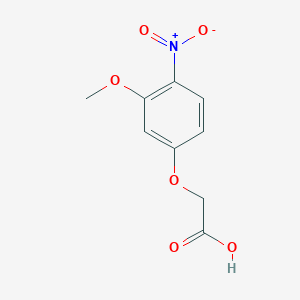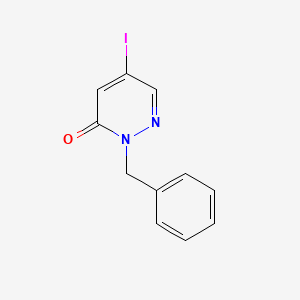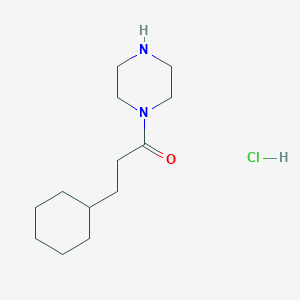![molecular formula C10H11N3O3S B1452895 5-[2-(Phénylsulfonyl)éthyl]-1,3,4-oxadiazol-2-amine CAS No. 1105194-80-6](/img/structure/B1452895.png)
5-[2-(Phénylsulfonyl)éthyl]-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains nitrogen and sulfur atoms in its structure. This compound has been synthesized using different methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine is not fully understood. However, it has been reported to act as a potent inhibitor of tubulin polymerization, which is essential for cell division. This compound has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine has been reported to exhibit various biochemical and physiological effects. This compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, this compound has also been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Moreover, this compound has been reported to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine in lab experiments is its potency and selectivity. This compound has been reported to exhibit potent and selective activity against cancer cells and certain enzymes, making it an ideal candidate for investigating the mechanism of action of these targets. However, one of the limitations of using this compound is its toxicity. This compound has been reported to exhibit cytotoxicity in normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for investigating the potential applications of 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine. One of the future directions is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective analogs. Another future direction is to investigate the potential of this compound as a fluorescent probe for detecting metal ions in biological systems. Moreover, investigating the potential of this compound as a drug candidate for the treatment of various diseases, such as cancer and infectious diseases, is also a promising future direction.
Applications De Recherche Scientifique
Activité antivirale
5-[2-(Phénylsulfonyl)éthyl]-1,3,4-oxadiazol-2-amine: et ses dérivés ont été étudiés pour leur potentiel en tant qu'agents antiviraux. Les dérivés de l'indole, qui partagent un motif structurel similaire, ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus . Cela suggère que le composé oxadiazole pourrait être synthétisé et testé pour son efficacité contre une gamme de virus ARN et ADN.
Activité anti-inflammatoire
Le potentiel anti-inflammatoire de composés structurellement liés à la This compound a été démontré dans des modèles animaux. Par exemple, les chalcones de l'indole ont été efficaces contre l'œdème induit par la carragénine chez les rats albinos . Cela indique que le composé oxadiazole peut également posséder des propriétés anti-inflammatoires qui pourraient être bénéfiques pour le traitement de maladies telles que l'arthrite ou l'asthme.
Analyse Biochimique
Biochemical Properties
5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain oxidoreductases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase activity. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism. For example, it can upregulate the expression of genes involved in oxidative stress response .
Molecular Mechanism
At the molecular level, 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in altered gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro cultures. These effects include prolonged activation of stress response pathways and changes in cell viability .
Dosage Effects in Animal Models
The effects of 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At low doses, it can enhance cellular function and promote survival. At high doses, it can be toxic, leading to adverse effects such as oxidative damage and apoptosis. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use .
Metabolic Pathways
5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound can also influence the activity of co-factors, further modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for lipid membranes .
Subcellular Localization
The subcellular localization of 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. These localizations are essential for its function in modulating cellular processes .
Propriétés
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c11-10-13-12-9(16-10)6-7-17(14,15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSZBWOWWJAQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate](/img/structure/B1452818.png)

![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1452822.png)
![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)

![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1452826.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)

![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)